molecular formula C17H16N2O5S3 B2707367 3-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 886917-95-9

3-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2707367
CAS RN: 886917-95-9
M. Wt: 424.5
InChI Key: YACMTARNEJGGHO-UHFFFAOYSA-N
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Description

Benzo[d]thiazole is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . It’s often used as a core structure in various pharmaceuticals due to its biological activity . The sulfonyl group (-SO2-) is a common functional group in organic chemistry, known for its stability and ability to form strong hydrogen bonds .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic benzo[d]thiazole core with sulfonyl substituents. These groups could influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of sulfonyl groups could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Pesticidal Properties

The compound has been investigated for its pesticidal potential. In a study by Shang et al., a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were synthesized via the Betti reaction . These compounds exhibited favorable insecticidal properties, particularly against the oriental armyworm and diamondback moth. Notably, compounds 8b, 8f, 8g, 8j, 8k, 8n, and 8o demonstrated significant activity against the diamondback moth, with LC50 values ranging from 0.0988 to 5.8864 mg/L. Additionally, some compounds displayed lethality rates against spider mites. These findings suggest that certain derivatives could serve as promising insecticidal agents for further investigation.

HIV-1 Reverse Transcriptase (RT) Inhibition

While not directly related to pesticidal properties, it’s worth noting that similar benzothiazolyl compounds have been explored in the context of HIV-1 RT inhibition. For instance, recent research synthesized 3-[4-(2-adamantyl)-1,3-thiazol-2-yl]-2-(dihalogenphenyl)-1,3-thiazolidin-4-ones with an uncommon mode of inhibitory action . Although this specific compound differs slightly, it underscores the broader interest in benzothiazolyl derivatives for various biological activities.

Anti-Microbial and Anti-Biofilm Activity

While not directly studied for the compound , related benzothiazolyl derivatives have demonstrated anti-microbial and anti-biofilm properties. For instance, a dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate exhibited anti-Staphylococcus aureus and anti-biofilm effects . Although this specific compound differs in structure, it highlights the potential of benzothiazolyl derivatives in combating microbial infections.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some benzo[d]thiazole derivatives have shown antimicrobial activity, potentially by interfering with bacterial cell wall synthesis .

properties

IUPAC Name

3-ethylsulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S3/c1-3-27(23,24)13-6-4-5-11(9-13)16(20)19-17-18-14-8-7-12(26(2,21)22)10-15(14)25-17/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACMTARNEJGGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

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